![molecular formula C12H12N4 B1480860 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-34-8](/img/structure/B1480860.png)
1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticancer Activity
Imidazole derivatives, like 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole, have been studied for their potential as anticancer agents. The structural similarity to compounds that inhibit topoisomerase II alpha, a crucial enzyme for DNA replication and cell division, suggests that they could be effective in stopping the proliferation of cancer cells .
Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. This compound, with its imidazole core, may exhibit bactericidal properties against a range of pathogens, offering a new avenue for the development of antibiotics, especially in the face of increasing antibiotic resistance .
Antitubercular Potential
Compounds similar to 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole have shown potent activity against Mycobacterium tuberculosis. This suggests that it could be a candidate for the development of new antitubercular drugs, which is crucial given the global health challenge posed by tuberculosis .
Antiviral Applications
The imidazole moiety is a part of several antiviral drugs. Given the broad range of chemical and biological properties of imidazole derivatives, this compound could be explored for its efficacy against various viral infections .
Anti-inflammatory and Analgesic Effects
Imidazole compounds are known to possess anti-inflammatory and analgesic properties. Research into the specific applications of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could lead to new treatments for chronic inflammation and pain management .
Antileishmanial and Antimalarial Activities
Studies have indicated that pyrazole-bearing compounds exhibit significant antileishmanial and antimalarial activities. This compound’s structure, which includes both pyrazole and imidazole rings, might contribute to its potential as a treatment for these parasitic diseases .
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
1-Ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole interacts with its targets by inhibiting their growth and proliferation . The compound’s interaction with these targets results in significant antileishmanial and antimalarial activities .
Biochemical Pathways
The biochemical pathways affected by 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole are those involved in the life cycles of Leishmania and Plasmodium . The compound interferes with these pathways, leading to the suppression of the organisms and their downstream effects .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole’s action include the inhibition of the growth and proliferation of Leishmania and Plasmodium . This leads to a reduction in the severity of leishmaniasis and malaria .
Action Environment
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .
properties
IUPAC Name |
1-ethyl-6-pyridin-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)8-11(14-16)10-4-3-5-13-9-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDXGSBMQGLII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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